molecular formula C3H2Cl2F3NO2S B14242863 N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide CAS No. 370839-86-4

N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14242863
CAS No.: 370839-86-4
M. Wt: 244.02 g/mol
InChI Key: LSKWEUNXJPZJGC-UHFFFAOYSA-N
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Description

N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of N,N-dichlorotrifluoromethanesulfonamide with 1,2-dichloroethylene. This reaction can be initiated thermally, chemically, or photochemically. The process does not require additional thermal initiation and occurs efficiently in the presence of excess 1,2-dichloroethylene, with the reaction time varying based on the initiation method used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in controlled environments to ensure the purity and yield of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Addition Reactions: The double bond in the dichloroethylidene group allows for addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield products where the chlorine atoms are replaced by nucleophiles, while addition reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dichloroethylidene)-1,1,1-trifluoromethanesulfonamide is unique due to its combination of dichloroethylidene and trifluoromethanesulfonamide groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with molecular targets sets it apart from other similar compounds.

Properties

CAS No.

370839-86-4

Molecular Formula

C3H2Cl2F3NO2S

Molecular Weight

244.02 g/mol

IUPAC Name

N-(2,2-dichloroethylidene)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C3H2Cl2F3NO2S/c4-2(5)1-9-12(10,11)3(6,7)8/h1-2H

InChI Key

LSKWEUNXJPZJGC-UHFFFAOYSA-N

Canonical SMILES

C(=NS(=O)(=O)C(F)(F)F)C(Cl)Cl

Origin of Product

United States

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